molecular formula C₂₇H₂₈O₁₂ B1140138 Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate CAS No. 221287-88-3

Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate

Cat. No.: B1140138
CAS No.: 221287-88-3
M. Wt: 544.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate is a complex organic compound that belongs to the class of glucopyranuronates. This compound is characterized by its unique structure, which includes a glucopyranuronate backbone with multiple acetyl groups and a benzyloxycarbonyl phenyl moiety. It is primarily used in various chemical and biological research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate typically involves multiple steps, starting with the protection of the glucopyranuronate core. The process often includes the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . These esters are then functionalized through acylation, silylation, and alkylation reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated systems for precise control of reaction conditions. The use of phase-switching protocols developed by Hall and co-workers is common in industrial settings to facilitate the deprotection and separation of the final product from the boronic acid component .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups and benzyloxycarbonyl phenyl moiety play crucial roles in its binding affinity and specificity. The glucopyranuronate backbone facilitates interactions with carbohydrate-binding proteins, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-beta-D-glucopyranuronate
  • Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronate
  • Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranuronate

Uniqueness

Methyl 1-((2-Benzyloxycarbonxyl)phenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple acetyl groups and the benzyloxycarbonyl phenyl moiety make it particularly useful in synthetic and biological applications .

Properties

IUPAC Name

methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(2-phenylmethoxycarbonylphenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O12/c1-15(28)35-21-22(36-16(2)29)24(37-17(3)30)27(39-23(21)26(32)33-4)38-20-13-9-8-12-19(20)25(31)34-14-18-10-6-5-7-11-18/h5-13,21-24,27H,14H2,1-4H3/t21-,22-,23?,24-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTDLQNCIWASGN-IUEKPXAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.